1-(2,3-Difluorophenyl)cyclobutanol
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Overview
Description
1-(2,3-Difluorophenyl)cyclobutanol is an organic compound with the molecular formula C10H10F2O It is a cyclobutanol derivative where the cyclobutane ring is substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)cyclobutanol typically involves the reaction of 2,3-difluorobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 1-(2,3-difluorophenyl)cyclobutanone.
Reduction: Formation of 1-(2,3-difluorophenyl)cyclobutane.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)cyclobutanol
- 1-(3,4-Difluorophenyl)cyclobutanol
- 1-(2,3-Dichlorophenyl)cyclobutanol
Uniqueness
1-(2,3-Difluorophenyl)cyclobutanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
1-(2,3-Difluorophenyl)cyclobutanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances both stability and lipophilicity, which are critical factors in drug design and development. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
This compound has the molecular formula C₈H₈F₂O and a molecular weight of approximately 164.15 g/mol. The fluorine substituents on the phenyl ring influence the compound's reactivity and interaction with biological targets. Its unique cyclobutane structure contributes to its potential as a versatile building block in synthetic organic chemistry.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that it can modulate the activity of various biomolecules, potentially leading to pharmacological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.
The exact molecular targets and pathways remain under investigation, but preliminary studies suggest a promising profile for therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies show effectiveness against certain bacterial strains, suggesting potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Activity | Target Organisms | IC50 (µM) |
---|---|---|
Antibacterial | Staphylococcus aureus | 15.4 |
Antifungal | Candida albicans | 12.7 |
Interaction with Biomolecules
Studies have explored the interactions of this compound with various biomolecules:
- Protein Binding : The compound shows a high affinity for certain proteins, which may lead to altered protein function.
- Nucleic Acid Interactions : Initial studies suggest potential binding to DNA/RNA structures, indicating possible implications in gene regulation.
Case Study 1: Antibacterial Activity
In a controlled study examining the antibacterial properties of this compound against Staphylococcus aureus, researchers observed significant inhibition at concentrations below 20 µM. The study concluded that the compound could be a lead candidate for developing new antibacterial agents.
Case Study 2: Enzyme Inhibition
A separate investigation focused on the inhibition of cytochrome P450 enzymes by this compound. Results indicated that the compound effectively inhibited CYP3A4 activity, which is crucial for drug metabolism. This finding highlights its potential role in drug-drug interactions and personalized medicine.
Comparison with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
Compound | Molecular Formula | Biological Activity |
---|---|---|
1-(2,4-Difluorophenyl)cyclobutanol | C₈H₈F₂O | Moderate antibacterial activity |
1-(3,4-Difluorophenyl)cyclobutanol | C₈H₈F₂O | Limited antifungal properties |
1-(2,3-Dichlorophenyl)cyclobutanol | C₈H₈Cl₂O | Higher toxicity; lower therapeutic index |
Future Directions
Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Future studies will aim to:
- Explore structure-activity relationships (SAR) to optimize efficacy.
- Investigate potential side effects and toxicity profiles.
- Conduct in vivo studies to assess therapeutic potential in clinical settings.
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2 |
InChI Key |
DUIITEIEZGYLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C(=CC=C2)F)F)O |
Origin of Product |
United States |
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